molecular formula C11H12N2O2 B2567862 1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole CAS No. 2200776-67-4

1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole

Cat. No. B2567862
CAS RN: 2200776-67-4
M. Wt: 204.229
InChI Key: PFSITOMMHSCNHE-UHFFFAOYSA-N
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Description

1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole, also known as MOB or Mobius, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. MOB is a benzodiazole derivative that contains an oxetane ring, which makes it a versatile molecule for use in chemical synthesis and biological studies.

Scientific Research Applications

Synthesis and Anticancer Activity

A novel series of compounds incorporating the benzimidazole moiety, similar to 1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole, were synthesized and tested for their cytotoxic activities against various human cancer cell lines. These compounds demonstrated potential antiproliferative effects, highlighting their significance in the development of anticancer therapeutics (Varshney et al., 2015).

Antimicrobial and DNA Protective Properties

Schiff bases derived from 1,3,4-thiadiazole compounds, related to the chemical structure of interest, were synthesized and exhibited strong antimicrobial activity and DNA protective ability against oxidative damage. This underscores their potential for developing new antimicrobial agents and protective compounds against DNA damage (Gür et al., 2020).

Biotransformation Insights

Research on benzotriazoles, a class related to benzodiazoles, provided insights into their aerobic biological degradation mechanisms. This study is crucial for understanding the environmental impact and degradation pathways of similar compounds, potentially including 1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole derivatives (Huntscha et al., 2014).

Corrosion Inhibition Studies

Derivatives of 1,3,4-oxadiazole, structurally akin to the compound , demonstrated significant corrosion inhibition abilities for mild steel in acidic conditions. This application is relevant in the development of corrosion inhibitors for industrial applications (Ammal et al., 2018).

properties

IUPAC Name

1-methyl-2-(oxetan-3-yloxy)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-10-5-3-2-4-9(10)12-11(13)15-8-6-14-7-8/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSITOMMHSCNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OC3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(oxetan-3-yloxy)-1H-1,3-benzodiazole

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